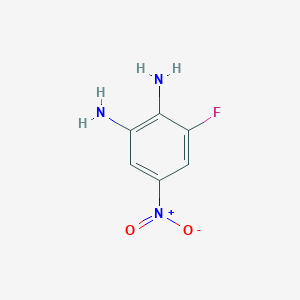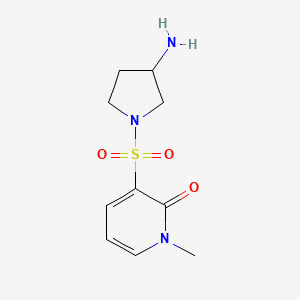
1,2-Diamino-3-fluoro-5-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-nitrobenzene-1,2-diamine is an organic compound with the molecular formula C6H6FN3O2 and a molecular weight of 171.13 g/mol . This compound is characterized by the presence of a fluorine atom, a nitro group, and two amino groups attached to a benzene ring. It is primarily used for research purposes and is not intended for human use .
Preparation Methods
The synthesis of 3-Fluoro-5-nitrobenzene-1,2-diamine typically involves multiple steps. One common method includes the nucleophilic aromatic substitution of a 2-fluoronitrobenzene derivative with a suitable amine . The reaction conditions often involve the use of a base to facilitate the substitution reaction. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
3-Fluoro-5-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Nucleophilic Aromatic Substitution: The fluorine atom can be substituted by nucleophiles in the presence of a base.
Common reagents used in these reactions include bases like sodium hydroxide and reducing agents like hydrogen gas or metal catalysts. Major products formed from these reactions include substituted benzene derivatives and reduced amines .
Scientific Research Applications
3-Fluoro-5-nitrobenzene-1,2-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Fluoro-5-nitrobenzene-1,2-diamine involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic aromatic substitution reactions . The compound’s effects are mediated by the formation of intermediates such as benzenonium ions, which subsequently undergo further reactions to yield substituted products .
Comparison with Similar Compounds
3-Fluoro-5-nitrobenzene-1,2-diamine can be compared with other similar compounds such as:
2-Fluoronitrobenzene: A precursor in the synthesis of 3-Fluoro-5-nitrobenzene-1,2-diamine.
3,5-Bis(trifluoromethyl)benzylbenzene-1,2-diamine: Another substituted benzene-1,2-diamine with different functional groups.
Benzene-1,2-diamine: A simpler compound without the fluorine and nitro substituents.
The uniqueness of 3-Fluoro-5-nitrobenzene-1,2-diamine lies in its specific substitution pattern, which imparts distinct chemical reactivity and applications .
Properties
Molecular Formula |
C6H6FN3O2 |
|---|---|
Molecular Weight |
171.13 g/mol |
IUPAC Name |
3-fluoro-5-nitrobenzene-1,2-diamine |
InChI |
InChI=1S/C6H6FN3O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,8-9H2 |
InChI Key |
BRWXIOKDMZGIDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![calcium;2-[4-(carboxylatomethyl)-10-(carboxymethyl)-7-[(2R,3S)-1,3,4-trihydroxybutan-2-yl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B11786347.png)








